2-(benzylsulfanyl)-5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(benzylsulfanyl)-5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidin-4(3H)-one core with benzylsulfanyl, dimethyl, and methylphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenes and carbonyl compounds under acidic or basic conditions.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a benzylthiol reagent.
Substitution with dimethyl and methylphenyl groups: These substituents can be introduced through various alkylation or acylation reactions using appropriate reagents and catalysts.
Industrial production methods may involve optimizing these synthetic routes for higher yields and scalability, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
2-(benzylsulfanyl)-5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzylsulfanyl group, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The thieno[2,3-d]pyrimidin-4(3H)-one core can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction conditions (e.g., temperature, pressure) to achieve desired products .
Scientific Research Applications
2-(benzylsulfanyl)-5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s biological activity suggests potential therapeutic applications in treating infectious diseases and possibly cancer.
Industry: It can be used in the development of new materials with specific electronic or optical properties due to its unique chemical structure
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes or proteins essential for the survival of pathogens like Mycobacterium tuberculosis. The compound may interfere with the bacterial cell wall synthesis, DNA replication, or protein synthesis, leading to the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 2-(benzylsulfanyl)-5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one include other thienopyrimidinones with different substituents. These compounds share a common thieno[2,3-d]pyrimidin-4(3H)-one core but differ in their side chains, which can significantly impact their biological activity and chemical properties. Examples of similar compounds include:
Thieno[2,3-d]pyrimidin-4(3H)-ones with different alkyl or aryl substituents: These compounds may exhibit varying degrees of antimicrobial, anticancer, or anti-inflammatory activities.
Thieno[3,2-d]pyrimidin-4-amines: These compounds have shown potential as inhibitors of cytochrome bd oxidase, a target for developing new antitubercular drugs.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H20N2OS2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H20N2OS2/c1-14-9-11-18(12-10-14)24-21(25)19-15(2)16(3)27-20(19)23-22(24)26-13-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3 |
InChI Key |
STGVXBSGQIHZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4)SC(=C3C)C |
Origin of Product |
United States |
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